Lanatoside E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lanatoside E is a natural product found in Digitalis lanata with data available.

Activité Biologique

Lanatoside E, a cardiac glycoside derived from the plant Digitalis lanata, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and inflammatory modulation. This article delves into the biological activity of this compound, drawing on recent research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is structurally similar to other cardiac glycosides and is known for its effects on cellular mechanisms, particularly in cancer cells and inflammatory pathways. Its mechanism of action primarily involves the inhibition of Na+/K+ ATPase, leading to increased intracellular calcium levels, which can trigger various cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of cardiac glycosides, including this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines through multiple pathways.

Key Findings:

- Induction of Apoptosis : In vitro studies have shown that this compound can promote apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential (MMP) .

- Cell Cycle Arrest : It has been observed that this compound causes cell cycle arrest at the G2/M phase in certain cancer cell lines .

- Cytotoxicity : this compound exhibits cytotoxic effects against several human cancer cell lines, indicating its potential as a therapeutic agent .

The biological activity of this compound is mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the induction of apoptosis in cancer cells treated with this compound .

- Inhibition of Pro-inflammatory Pathways : Studies suggest that this compound may modulate inflammatory responses by inhibiting key signaling pathways such as NF-κB .

- Foam Cell Formation and Atherosclerosis : Research indicates that Lanatoside C (closely related to this compound) promotes foam cell formation and atherosclerosis through upregulation of scavenger receptors .

Case Study 1: Cholangiocarcinoma

A study investigating the effects of cardiac glycosides on cholangiocarcinoma revealed that treatment with Lanatoside C resulted in significant tumor growth inhibition and apoptosis induction. Although focused on Lanatoside C, the findings are relevant as they suggest similar mechanisms may be applicable to this compound .

Case Study 2: Neuroinflammation

Another study identified Lanatoside C as an effective modulator of neuroinflammation in blood-brain barrier cells, suggesting potential therapeutic applications for neurodegenerative diseases . The implications for this compound are significant, given their structural similarities.

Data Tables

| Biological Activity | Effect | Cell Type | Mechanism |

|---|---|---|---|

| Apoptosis Induction | Yes | Cancer Cells | ROS Generation |

| Cell Cycle Arrest | Yes | Cancer Cells | G2/M Phase Block |

| Inflammatory Modulation | Yes | Endothelial Cells | NF-κB Inhibition |

Propriétés

Numéro CAS |

20460-30-4 |

|---|---|

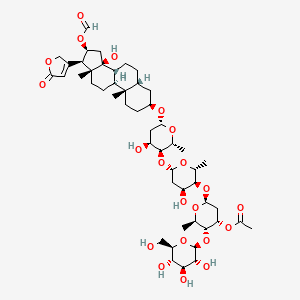

Formule moléculaire |

C50H76O21 |

Poids moléculaire |

1013.1 g/mol |

Nom IUPAC |

[6-[6-[6-[[16-formyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate |

InChI |

InChI=1S/C50H76O21/c1-22-44(69-38-16-32(55)45(23(2)64-38)70-39-17-33(66-25(4)53)46(24(3)65-39)71-47-43(59)42(58)41(57)35(19-51)68-47)31(54)15-37(63-22)67-28-9-11-48(5)27(14-28)7-8-30-29(48)10-12-49(6)40(26-13-36(56)61-20-26)34(62-21-52)18-50(30,49)60/h13,21-24,27-35,37-47,51,54-55,57-60H,7-12,14-20H2,1-6H3 |

Clé InChI |

YMKWEJBJAVBYHU-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

SMILES isomérique |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lanatoside E; 4-18-00-02468 (Beilstein Handbook Reference); |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.